

Defluoro Levofloxacin: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Defluoro Levofloxacin

Cat. No.: B193972

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CAS Number: 117620-85-6

This in-depth technical guide provides core identification information, analytical methodologies, and insights into the biological activity of **Defluoro Levofloxacin** for researchers, scientists, and drug development professionals.

Core Identification

Defluoro Levofloxacin, also known as 9-Desfluoro Levofloxacin, is a key impurity and a non-fluorinated analog of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin.[1] Its unique chemical structure and properties are crucial for its identification and quantification in pharmaceutical preparations.

Table 1: Chemical and Physical Properties of **Defluoro Levofloxacin**

Property	Value	Reference
CAS Number	117620-85-6	--INVALID-LINK--
Molecular Formula	C ₁₈ H ₂₁ N ₃ O ₄	--INVALID-LINK--
Molecular Weight	343.38 g/mol	--INVALID-LINK--
IUPAC Name	(2S)-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.0 ^{5,13}]trideca-5,7,9(13),11-tetraene-11-carboxylic acid	--INVALID-LINK--
Appearance	Off-White to Yellow Solid	--INVALID-LINK--
Solubility	Slightly soluble in DMSO, slightly soluble in methanol with sonication and heating, insoluble in water.	--INVALID-LINK--

Analytical Identification and Quantification

Accurate identification and quantification of **Defluoro Levofloxacin** are critical for quality control in the pharmaceutical industry. Various analytical techniques are employed for this purpose.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most common methods for the analysis of **Defluoro Levofloxacin**.

Table 2: HPLC Method Parameters for Levofloxacin and its Impurities

Parameter	Condition 1	Condition 2
Column	Inertsil ODS-3V C18, 250 x 4.6mm, 5µm[1]	Purospher®STAR RP-18 endcapped (5 µm) 250 x 4.6 mm[2]
Mobile Phase	Buffer and methanol (70:30 v/v)[1]	Gradient
Buffer	8.5g ammonium acetate, 1.25g cupric sulphate, and 1g L-Isoleucine in 1000ml water[1]	Not specified
Flow Rate	0.7 ml/min[1]	0.8 mL/min[2]
Column Temperature	42°C[1]	Not specified
Detection	UV at 340 nm[1]	UV at 360 nm[2]
Injection Volume	25 µL[1]	25 µL[2]
Run Time	60 min[1]	Not specified

Table 3: LC-MS/MS Method Parameters for Levofloxacin and Related Compounds

Parameter	Condition
LC System	Agilent 1290 Infinity II[3]
Column	Zorbax SB-C18[4]
Mobile Phase	Acetonitrile and 0.1% (v/v) formic acid in water (17:83 v/v)[4]
Flow Rate	1 mL/min[4]
Column Temperature	50°C[4]
Mass Spectrometer	Ion trap mass spectrometer with electrospray positive ionization[4]
Detection Mode	Multiple reaction monitoring (MRM)[4]
Injection Volume	1 µL[4]

Spectroscopic Data

While specific experimental spectral data for **Defluoro Levofloxacin** is not readily available in the public domain, the following tables provide the expected spectral characteristics based on its structure and data from its parent compound, Levofloxacin.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for **Defluoro Levofloxacin**

Nucleus	Predicted Chemical Shift (ppm)
^1H NMR	Signals corresponding to the tricyclic core, methyl group, and piperazine moiety are expected. The absence of a fluorine atom will significantly alter the splitting patterns and chemical shifts of adjacent protons compared to Levofloxacin.
^{13}C NMR	Characteristic peaks for the carbonyl, aromatic, and aliphatic carbons are anticipated. The carbon atom where the fluorine is absent will show a significant upfield shift compared to the corresponding carbon in Levofloxacin.

Table 5: Expected Mass Spectrometry Fragmentation for **Defluoro Levofloxacin**

Ion	Expected m/z
$[\text{M}+\text{H}]^+$	344.16
Major Fragments	Fragmentation is likely to involve the loss of the carboxylic acid group, cleavage of the piperazine ring, and other characteristic fragmentations of the quinolone core.

Table 6: Predicted FT-IR Absorption Bands for **Defluoro Levofloxacin**

Functional Group	Expected Wavenumber (cm ⁻¹)
O-H (Carboxylic Acid)	3200-2500 (broad)
C-H (Aromatic/Aliphatic)	3100-2850
C=O (Carboxylic Acid)	1725-1700
C=O (Ketone)	1685-1665
C=C (Aromatic)	1600-1450
C-N	1350-1000
C-O	1300-1000

Experimental Protocols

HPLC Method for Quantification of Defluoro Levofloxacin

This protocol is adapted from established methods for Levofloxacin and its impurities.[\[1\]](#)

- Preparation of Mobile Phase: Dissolve 8.5g of ammonium acetate, 1.25g of cupric sulphate, and 1.0g of L-Isoleucine in 1000ml of HPLC-grade water to prepare the buffer. Mix the buffer with methanol in a 70:30 (v/v) ratio. Filter and degas the mobile phase.
- Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of **Defluoro Levofloxacin** reference standard in the diluent (mobile phase) to obtain a known concentration.
- Sample Preparation: Dissolve the sample containing **Defluoro Levofloxacin** in the diluent to achieve a concentration within the calibration range.
- Chromatographic Conditions:
 - Column: Inertsil ODS-3V C18, 250 x 4.6mm, 5µm.
 - Flow Rate: 0.7 ml/min.

- Column Temperature: 42°C.
- Injection Volume: 25 µL.
- Detection: UV at 340 nm.
- Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
- Quantification: Calculate the concentration of **Defluoro Levofloxacin** in the sample by comparing its peak area with that of the standard solution.

DNA Gyrase Inhibition Assay

This protocol is a generalized method for assessing the inhibitory activity of fluoroquinolones on bacterial DNA gyrase.^{[2][5][6]}

- Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing DNA gyrase assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL BSA), 1 mM ATP, and relaxed plasmid DNA (e.g., pBR322).
- Inhibitor Addition: Add varying concentrations of **Defluoro Levofloxacin** (dissolved in a suitable solvent like DMSO) to the reaction mixtures. Include a control with no inhibitor.
- Enzyme Addition: Add purified DNA gyrase (GyrA and GyrB subunits) to initiate the reaction.
- Incubation: Incubate the reaction mixtures at 37°C for a specified time (e.g., 60 minutes).
- Reaction Termination: Stop the reaction by adding a stop solution (e.g., 5% SDS, 25% glycerol, and 0.25 mg/mL bromophenol blue).
- Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis to separate supercoiled and relaxed DNA.
- Visualization and Quantification: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Quantify the intensity of the supercoiled DNA band to determine the extent of inhibition.

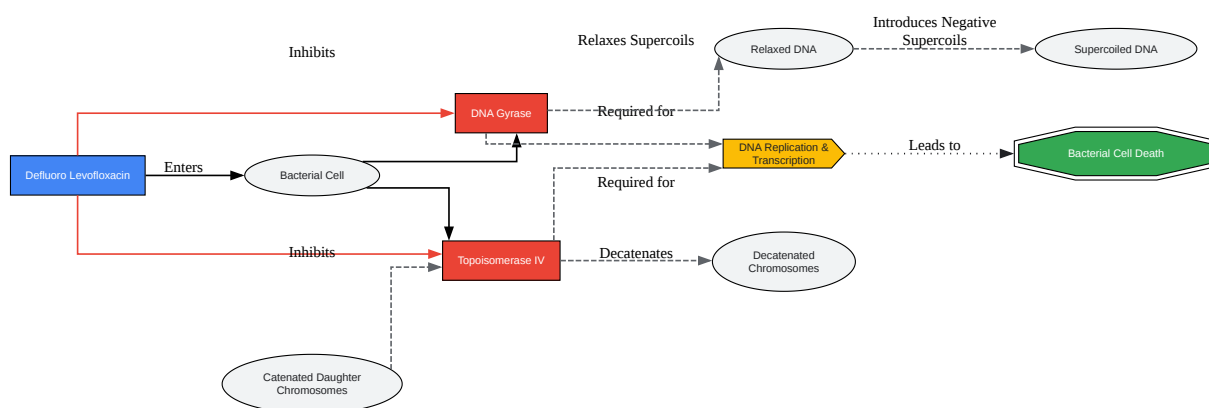
- **IC₅₀ Determination:** Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Biological Activity and Mechanism of Action

Defluoro Levofloxacin, like other fluoroquinolones, exhibits its antibacterial effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.^[7] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

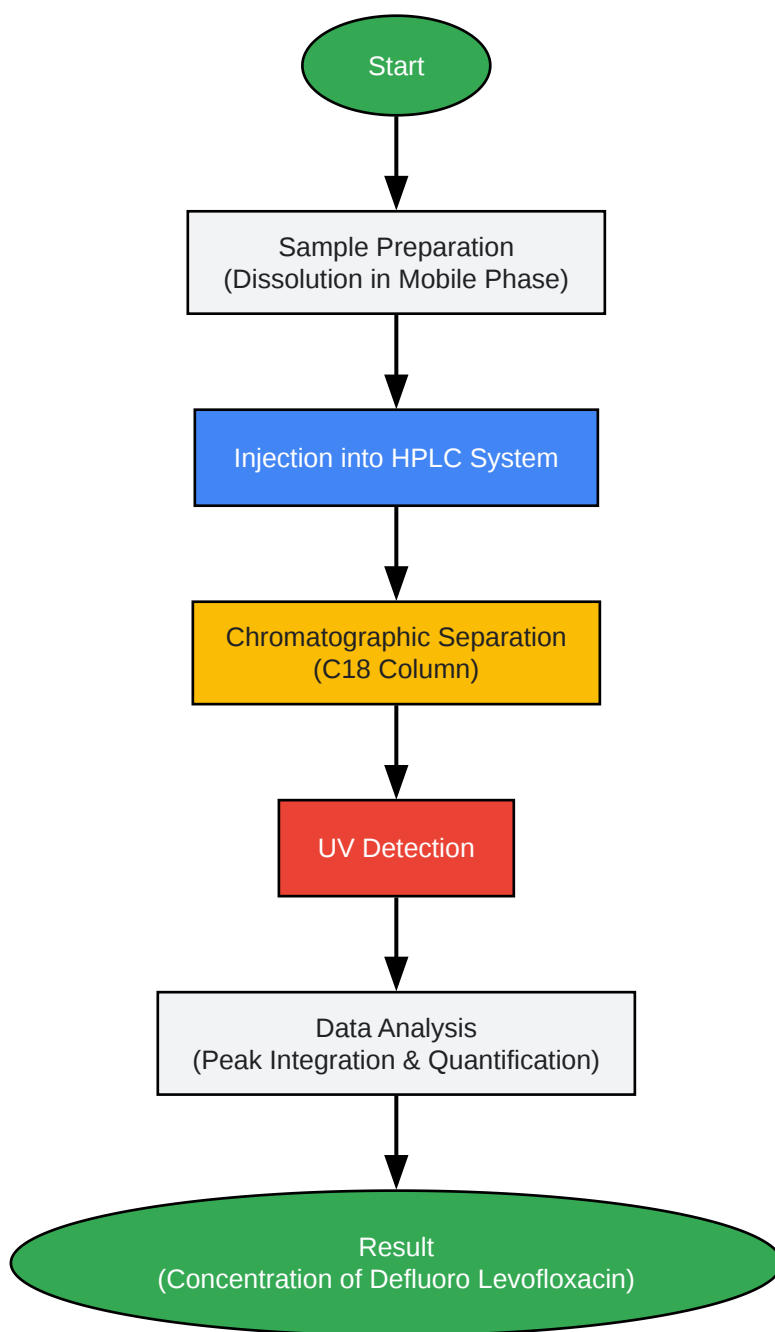
The inhibition of DNA gyrase prevents the relaxation of positively supercoiled DNA that occurs during DNA unwinding for replication and transcription. The inhibition of topoisomerase IV interferes with the separation of daughter chromosomes after DNA replication. This disruption of essential cellular processes ultimately leads to bacterial cell death.

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Mechanism of action of **Defluoro Levofloxacin**.



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Caption: Experimental workflow for HPLC analysis.

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